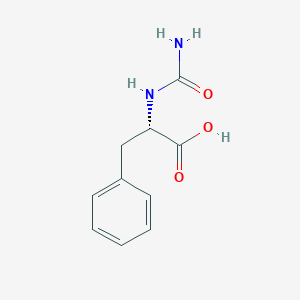

N-carbamoylphenylalanine

Übersicht

Beschreibung

N-Carbamoylphenylalanin: ist eine organische Verbindung, die zur Klasse der Phenylalaninderivate gehört. Sie zeichnet sich durch das Vorhandensein einer Carbamoylgruppe aus, die an die Aminogruppe von Phenylalanin gebunden ist.

Wirkmechanismus

Target of Action

N-Carbamoylphenylalanine primarily targets Carboxypeptidase A1 in humans and N-carbamoyl-D-amino acid hydrolase in Agrobacterium sp. (strain KNK712) . Carboxypeptidase A1 is involved in the hydrolysis of the C-terminal amino acid residues in peptides and proteins, while N-carbamoyl-D-amino acid hydrolase is involved in the hydrolysis of N-carbamoyl-D-amino acids .

Mode of Action

It is known that it interacts with its targets, potentially influencing the hydrolysis processes they are involved in .

Biochemical Pathways

Given its targets, it is likely involved in the metabolic pathways related to the hydrolysis of peptides, proteins, and n-carbamoyl-d-amino acids .

Result of Action

Given its targets, it is likely to influence the hydrolysis of peptides, proteins, and N-carbamoyl-D-amino acids .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Biochemische Analyse

Biochemical Properties

N-carbamoylphenylalanine participates in biochemical reactions catalyzed by enzymes such as D-hydantoinase from Burkholderia cepacia .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. While specific cellular impacts depend on the context and environment, it is known that this compound can influence cell function through its interactions with various biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it interacts with D-hydantoinase, leading to changes in the enzyme’s activity and subsequently influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact long-term cellular function in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

N-Carbamoylphenylalanin kann durch enzymatische Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von D-Hydantoinase aus Burkholderia cepacia, die die Hydrolyse von D,L-Benzylhydantoin katalysiert, um N-Carbamoyl-D-Phenylalanin zu produzieren . Die Reaktion wird typischerweise in einem Festbettreaktor durchgeführt, der mit einer DEAE Sepharose FF-Säule für die In-situ-Produktgewinnung verbunden ist. Die optimalen Bedingungen für diese Reaktion umfassen eine Temperatur von 40 °C, eine Substratkonzentration von 1,0 g/L und eine Adsorbenskonzentration von 10/100 mL .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Carbamoylphenylalanin beinhaltet oft biokatalytische Prozesse aufgrund ihrer Effizienz und milden Reaktionsbedingungen. Die Verwendung immobilisierter Enzyme in Festbettreaktoren ermöglicht eine kontinuierliche Produktion und In-situ-Produktgewinnung, wodurch die Gesamtausbeute und Reinheit der Verbindung verbessert werden .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Carbamoylphenylalanin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen modifizieren, die an den Phenylalaninanteil gebunden sind, und so seine chemischen Eigenschaften verändern.

Substitution: Die Carbamoylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzyme wie N-Carbamoyl-D-Aminosäurehydrolase werden häufig verwendet.

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können eingesetzt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte

Phenylalanin: Entsteht durch Hydrolyse.

Verschiedene Derivate: Abhängig von den spezifischen Reaktionen und Bedingungen, die angewendet werden.

Wissenschaftliche Forschungsanwendungen

N-Carbamoylphenylalanin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird auf seine Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer bei der Synthese von Pharmazeutika untersucht.

Industrie: Wird bei der Produktion von optisch reinen Aminosäuren und anderen Feinchemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von N-Carbamoylphenylalanin beinhaltet seine Interaktion mit spezifischen Enzymen und Stoffwechselwegen. Beispielsweise wird es durch N-Carbamoyl-D-Aminosäurehydrolase hydrolysiert, um Phenylalanin und Ammoniak zu produzieren . Diese Reaktion ist entscheidend für verschiedene biologische Prozesse, einschließlich Proteinsynthese und Stoffwechselregulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Carbamoyلالانين: Ähnlich in der Struktur, aber mit einem Alaninanteil anstelle von Phenylalanin.

N-Carbamoyl-D-Phenylalanin: Das D-Isomer von N-Carbamoylphenylalanin.

Einzigartigkeit

N-Carbamoylphenylalanin ist aufgrund seiner spezifischen Interaktion mit Enzymen wie N-Carbamoyl-D-Aminosäurehydrolase und seiner Rolle bei der Produktion von optisch reinem Phenylalanin einzigartig . Dies macht es besonders wertvoll bei der Synthese von Pharmazeutika und anderen Feinchemikalien.

Eigenschaften

IUPAC Name |

(2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWQOZCSQLTKOI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331105 | |

| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-45-1 | |

| Record name | N-Carbamoylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoylphenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBAMOYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XS3UG99LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)

![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile](/img/structure/B3372989.png)

![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)

![2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3373050.png)